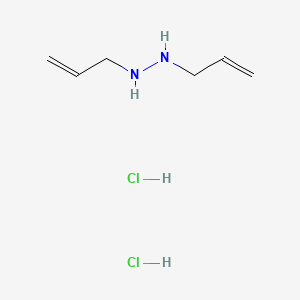

1,2-Diallylhydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

26072-78-6 |

|---|---|

Molecular Formula |

C6H14Cl2N2 |

Molecular Weight |

185.09 g/mol |

IUPAC Name |

1,2-bis(prop-2-enyl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C6H12N2.2ClH/c1-3-5-7-8-6-4-2;;/h3-4,7-8H,1-2,5-6H2;2*1H |

InChI Key |

BHPSYESZOZTFCG-UHFFFAOYSA-N |

SMILES |

C=CCNNCC=C.Cl.Cl |

Canonical SMILES |

C=CCNNCC=C.Cl.Cl |

Other CAS No. |

26072-78-6 |

Related CAS |

26072-79-7 (Parent) |

Synonyms |

1,2-diallylhydrazine 1,2-diallylhydrazine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Diallylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diallylhydrazine dihydrochloride is a chemical compound of interest in various research fields. A thorough understanding of its physicochemical properties is fundamental for its application, particularly in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1,2-diallylhydrazine and its dihydrochloride salt. Due to a notable scarcity of experimentally determined data for this specific molecule in published literature, this guide combines available information on analogous compounds with computational predictions to offer a valuable resource for researchers. Detailed experimental protocols for key physicochemical property determination are also provided to facilitate further investigation.

Introduction

Hydrazine derivatives are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and as energetic materials. The introduction of allyl groups to the hydrazine core can impart unique reactivity and biological activity. This compound, as a salt, is expected to exhibit properties distinct from its free base form, particularly in terms of solubility and stability. This guide aims to consolidate the available information and provide a structured presentation of the physicochemical properties of this compound.

Chemical Identity

-

IUPAC Name: 1,2-di(prop-2-en-1-yl)hydrazine dihydrochloride

-

Synonyms: N,N'-Diallylhydrazine dihydrochloride

-

Molecular Formula: C₆H₁₄Cl₂N₂

-

Molecular Weight: 185.09 g/mol

-

CAS Number: Not available

-

Chemical Structure:

-

1,2-Diallylhydrazine (Free Base): C=C-CNCC=C

-

This compound: C=C-C[NH2+]C[NH2+]C=C · 2Cl⁻

-

Physicochemical Properties

Experimental data for this compound is largely unavailable in the public domain. The data presented below for the free base, 1,2-diallylhydrazine, is based on computational predictions and should be considered as such. The properties of the dihydrochloride salt are inferred from the general characteristics of similar chemical structures.

1,2-Diallylhydrazine (Free Base) - Predicted Data

| Property | Predicted Value | Unit | Source |

| Molecular Formula | C₆H₁₂N₂ | - | - |

| Molecular Weight | 112.17 | g/mol | - |

| Normal Boiling Point | 157.3 ± 3.0 | °C | ChemSpider |

| Vapor Pressure | 3.5 ± 0.3 | mmHg at 25°C | ChemSpider |

| Enthalpy of Vaporization | 39.3 ± 0.8 | kJ/mol | ChemSpider |

| Flash Point | 49.9 ± 12.1 | °C | ChemSpider |

| Molar Refractivity | 35.5 ± 0.3 | cm³ | ChemSpider |

| Molar Volume | 125.1 ± 3.0 | cm³ | ChemSpider |

| Surface Tension | 29.3 ± 3.0 | dyne/cm | ChemSpider |

| Polarizability | 14.1 ± 0.5 | 10⁻²⁴ cm³ | ChemSpider |

| pKa | 8.5 (predicted) | - | - |

Note: The predicted data is provided for the free base and should be used as an estimation. Experimental verification is highly recommended.

This compound - General Properties

| Property | Description |

| Physical State | Expected to be a crystalline solid at room temperature, similar to other dialkylhydrazine dihydrochlorides. |

| Melting Point | No experimental data is available. It is expected to have a distinct melting point, likely with decomposition. |

| Boiling Point | Not applicable; likely to decompose upon strong heating. |

| Solubility | Expected to be soluble in water and other polar solvents. The dihydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| Stability | As a dihydrochloride salt, it is expected to be more stable in solid form and in aqueous solutions compared to the free base, which can be susceptible to oxidation. Solutions may still be sensitive to light and oxidizing agents. |

Synthesis and Characterization

The synthesis of 1,2-diallylhydrazine typically involves the alkylation of hydrazine with an allyl halide, such as allyl bromide or allyl chloride. However, controlling the degree of alkylation to selectively obtain the 1,2-disubstituted product can be challenging, often leading to a mixture of mono-, di-, and tri-substituted hydrazines. The use of protecting groups on the hydrazine moiety can improve the selectivity of the synthesis.

Following the synthesis of the free base, the dihydrochloride salt can be prepared by treating a solution of the 1,2-diallylhydrazine with hydrochloric acid. The resulting salt can then be isolated by crystallization.

Characterization of the synthesized compound would typically involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups (e.g., N-H, C=C).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition of the compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. The sample height in the capillary should be 2-3 mm.

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to obtain an approximate melting range.

-

A second, fresh sample is then prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.

-

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the substance in a specific solvent at a given temperature.

Apparatus:

-

Thermostatically controlled shaker bath

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a glass flask.

-

Equilibration: The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove suspended particles.

-

Sample Analysis: A clear aliquot of the saturated solution is carefully removed and filtered through a syringe filter. The filtrate is then diluted appropriately, and the concentration of the dissolved solute is determined using a pre-validated analytical method.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like a hydrazine derivative, potentiometric titration with a strong acid allows for the determination of its pKa value(s) by monitoring the pH change as a function of the volume of titrant added.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

-

Titration: The solution is titrated with the standardized strong base (NaOH) solution. The titrant is added in small, known increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value(s) can be calculated from the pH at the half-equivalence point(s). For a dihydrochloride salt of a diacidic base, two pKa values are expected.

Visualizations

Logical Relationship Diagram

1,2-Diallylhydrazine dihydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Diallylhydrazine Dihydrochloride, consolidating available data on its chemical properties, synthesis, and biological activity. Due to the limited specific research on this compound, information from analogous structures is referenced to provide a broader context for researchers.

Core Compound Information

CAS Number: 26072-78-6[1]

Molecular Structure:

The molecular structure of this compound consists of a hydrazine backbone with an allyl group (CH₂=CH-CH₂-) attached to each nitrogen atom. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms by two molecules of hydrochloric acid.

-

Molecular Formula: C₆H₁₂N₂ · 2HCl

-

Molecular Weight: 185.10 g/mol

Below is a visual representation of the chemical structure.

Caption: Structure of this compound.

Quantitative Data

The primary quantitative data available for this compound comes from a carcinogenesis study in Swiss mice. The compound was administered in drinking water over the lifetime of the mice.

| Experimental Group | Sex | Number of Animals | Lung Tumor Incidence (%) |

| Control | Female | 50 | 25% |

| Control | Male | 50 | 26% |

| 0.0625% this compound | Female | 50 | 80% |

| 0.0625% this compound | Male | 50 | 80% |

Data sourced from Toth & Nagel, 1982.

Experimental Protocols

This protocol is based on the study "this compound carcinogenesis in mice" published in Oncology (1982) by B. Toth and D. Nagel.

-

Test Substance: this compound.

-

Animal Model: 6-week-old randomly bred Swiss mice.

-

Administration Route: Oral, via drinking water.

-

Dosage: 0.0625% solution of this compound in drinking water.

-

Duration: Continuous administration for the lifetime of the animals.

-

Endpoint: Observation of tumor development, with a focus on lung tumors. Histopathological analysis was performed to classify lesions as adenomas and adenocarcinomas.

Caption: Experimental workflow for carcinogenesis study.

-

Step 1: Protection of Hydrazine

-

React hydrazine sulfate with benzoyl chloride in an alkaline solution to form 1,2-dibenzoylhydrazine. This protects the nitrogen atoms and prevents over-alkylation.

-

-

Step 2: Dialkylation

-

Treat the 1,2-dibenzoylhydrazine with a strong base (e.g., sodium hydroxide) to deprotonate the nitrogen atoms.

-

React the resulting anion with an allyl halide (e.g., allyl bromide) in an appropriate solvent. This step should be performed under an inert atmosphere to prevent side reactions. The allyl groups will substitute the hydrogen atoms on the nitrogens.

-

-

Step 3: Deprotection and Salt Formation

-

Hydrolyze the resulting 1,2-di-allyl-1,2-dibenzoylhydrazine using a strong acid, such as concentrated hydrochloric acid. This will cleave the benzoyl protecting groups.

-

The benzoic acid byproduct can be removed by steam distillation.

-

Evaporation of the remaining aqueous solution will yield the crude this compound salt.

-

-

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as absolute ethanol and ether.

-

Caption: Proposed synthetic pathway for the target compound.

Biological Activity and Potential Applications

The primary documented biological effect of this compound is its carcinogenicity in mice, specifically inducing a high incidence of lung adenomas and adenocarcinomas. This activity is consistent with many other substituted hydrazine compounds, which are known to be carcinogenic, often through metabolic activation to reactive intermediates that can alkylate DNA.

Given its demonstrated carcinogenic properties, its direct application in drug development is unlikely. However, as a research chemical, it could be utilized in the following areas:

-

Cancer Research: As a tool compound to study the mechanisms of chemically induced lung carcinogenesis.

-

Toxicology: To investigate the structure-activity relationships of carcinogenic hydrazines.

-

Organic Synthesis: As a precursor for the synthesis of more complex heterocyclic structures, although its hazardous nature requires careful handling.

At present, there is no information in the public domain regarding the interaction of this compound with specific signaling pathways. Further research would be required to elucidate its mechanism of action at the molecular level.

References

Spectroscopic and Synthetic Profile of 1,2-Diallylhydrazine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diallylhydrazine dihydrochloride is a substituted hydrazine derivative of interest in chemical research and potentially in drug development. This document provides a technical guide to its spectroscopic characteristics and a plausible synthetic route. Due to the limited availability of direct experimental data in public-access literature, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on the analysis of its chemical structure and comparison with related molecules. All presented data should be considered predictive and serve as a baseline for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral properties of the allyl functional group and the 1,2-disubstituted hydrazine moiety, with reference to analogs such as 1,2-dimethylhydrazine dihydrochloride.

Predicted ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8-6.0 | m | 2H | -CH=CH₂ |

| ~5.4-5.6 | m | 4H | -CH=CH₂ |

| ~3.6-3.8 | d | 4H | -N-CH₂- |

Predicted ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~130-132 | -C H=CH₂ |

| ~122-124 | -CH=C H₂ |

| ~55-57 | -N-C H₂- |

Predicted Infrared (IR) Spectroscopy Data (Sample State: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2930 | Medium | C-H stretch (alkane) |

| ~2400-2800 | Broad, Strong | N-H stretch (amine salt) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1430 | Medium | CH₂ scissoring |

| ~995 and ~920 | Strong | =C-H bend (out-of-plane) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 112 | [M - 2HCl]⁺ (Molecular ion of the free base) |

| 71 | [M - 2HCl - C₃H₅]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Acrolein Azine

-

To a stirred solution of hydrazine hydrate (1 equivalent) in ethanol, cooled in an ice bath, slowly add acrolein (2.2 equivalents).

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Remove the solvent under reduced pressure to yield the crude acrolein azine. Purification can be achieved by vacuum distillation.

Step 2: Reduction of Acrolein Azine to 1,2-Diallylhydrazine

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 2.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of acrolein azine (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 4-6 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with the solvent.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by distillation to obtain crude 1,2-diallylhydrazine. The free base is likely an oil and can be purified by vacuum distillation.

Step 3: Formation of this compound

-

Dissolve the purified 1,2-diallylhydrazine in a minimal amount of absolute ethanol or diethyl ether.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol/ether, until precipitation is complete.

-

Collect the white precipitate of this compound by filtration.

-

Wash the solid with cold anhydrous diethyl ether and dry under vacuum.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Structure-Spectroscopy Relationship

Caption: Correlation of structural motifs with expected spectroscopic signals.

References

An In-depth Technical Guide on the Historical Development and Discovery of Diallylhydrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylhydrazine compounds, encompassing the isomers 1,1-diallylhydrazine and 1,2-diallylhydrazine, represent a unique subset of alkylhydrazines that have garnered scientific interest due to their synthesis, biological activities, and toxicological profiles. This technical guide provides a comprehensive overview of the historical development, synthesis, and characterization of diallylhydrazine compounds. It summarizes key quantitative data, details experimental protocols, and explores the current understanding of their metabolic activation and toxicological effects. While direct evidence of their impact on specific signaling pathways remains an area for future research, this guide draws parallels with related hydrazine and allyl compounds to propose potential mechanisms of action, providing a foundation for further investigation in drug development and toxicology.

Historical Development and Discovery

The history of diallylhydrazine is intrinsically linked to the broader discovery and exploration of hydrazine and its derivatives. Phenylhydrazine was the first hydrazine derivative discovered by Emil Fischer in 1875.[1] This was followed by the synthesis of hydrazine itself by Theodor Curtius in 1887.[1] The early 20th century saw a surge in the synthesis of various alkylhydrazines, driven by their potential applications as rocket fuels and in organic synthesis.

The toxicological properties of hydrazines, including their carcinogenicity, became a significant area of research in the mid-20th century. This led to studies on various alkylhydrazines, including the diallyl derivatives, to understand their structure-activity relationships concerning their biological effects.

Synthesis of Diallylhydrazine Compounds

The synthesis of diallylhydrazine isomers, 1,1-diallylhydrazine and 1,2-diallylhydrazine, can be achieved through several methods. The choice of method often dictates the isomeric purity of the final product.

Classical Synthesis: Direct Alkylation of Hydrazine

The most straightforward method for preparing diallylhydrazines is the direct reaction of hydrazine hydrate with an allyl halide, such as allyl bromide. However, this method typically results in a mixture of monoallylhydrazine, 1,1-diallylhydrazine, and 1,2-diallylhydrazine due to the competing N-alkylation reactions.[2]

Experimental Protocol: Synthesis of a Mixture of Allyl and Diallylhydrazines [2][3]

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with hydrazine hydrate.

-

Addition of Allyl Bromide: Allyl bromide is added dropwise to the stirred hydrazine hydrate. The reaction is exothermic and the temperature should be controlled.

-

Reaction and Workup: After the addition is complete, the reaction mixture is heated. Following the reaction, the mixture is neutralized, and the products are extracted with an organic solvent (e.g., diethyl ether or chloroform).

-

Purification: Separation of the different isomers and the mono-allylated product is challenging due to their similar boiling points and is often achieved by fractional distillation or column chromatography.[2]

Selective Synthesis of 1,1-Diallylhydrazine using a Protecting Group Strategy

A more selective synthesis of 1,1-diallylhydrazine can be achieved using a protecting group strategy. The use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of hydrazine directs the dialkylation to the unprotected nitrogen.

Experimental Protocol: Selective Synthesis of 1,1-Diallylhydrazine [2]

-

Protection of Hydrazine: tert-Butoxycarbonylhydrazine (Boc-hydrazine) is used as the starting material.

-

Diallylation: The Boc-hydrazine is reacted with two equivalents of allyl bromide in the presence of a weak base (e.g., sodium bicarbonate) in a suitable solvent like acetonitrile. This leads to the formation of 1,1-diallyl-2-Boc-hydrazine.

-

Deprotection: The Boc group is subsequently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield 1,1-diallylhydrazine.

Synthesis of 1,2-Diallylhydrazine

The synthesis of symmetrical 1,2-dialkylhydrazines can be achieved through the reduction of the corresponding azine.

Experimental Protocol: Synthesis of 1,2-Dialkylhydrazines (General Procedure)

-

Azine Formation: An aldehyde or ketone is reacted with hydrazine to form the corresponding azine.

-

Reduction: The azine is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the 1,2-dialkylhydrazine.

A method for preparing 1,2-dimethylhydrazine involves the methylation and subsequent hydrolysis of 1,2-diformylhydrazine.[4] A similar strategy could potentially be adapted for the synthesis of 1,2-diallylhydrazine.

Physicochemical and Spectroscopic Data

The characterization of diallylhydrazine isomers relies on standard analytical techniques. The following tables summarize available data.

Table 1: Physicochemical Properties of Diallylhydrazine Isomers

| Property | 1,1-Diallylhydrazine | 1,2-Diallylhydrazine |

| Molecular Formula | C₆H₁₂N₂ | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol [5] | 112.17 g/mol |

| CAS Number | 5164-11-4[5] | Not available |

Table 2: Spectroscopic Data for Diallylhydrazine Compounds

| Isomer | Technique | Spectroscopic Data |

| 1,1-Diallyl-2-Boc-hydrazine HBr salt [3] | ¹H NMR | δ = 1.45 (s, 9H, Boc), 4.33 (d, 4H, J = 7.0 Hz, NH-CH₂), 5.48-5.80 (m, 2H, =CH₂), 6.06-6.27 (m, 2H, CH), 9.69 (s, 2H, NH) |

| ¹³C NMR | δ = 28.2 (CH₃, Boc), 61.1 (NH-CH₂), 83.9 (O-C-(CH)₃), 126.3, 126.8 (CH=CH₂), 153.5 (C=O) | |

| Mixture of Allylhydrazine and Diallylhydrazine [2] | ¹³C NMR | δ = 63.7 (HN-CH₂), 116.3 (CH=CH₂, allyl hydrazine), 118.4 (=CH₂, diallyl hydrazine), 134.5 (CH=CH₂, diallyl hydrazine), 136.3 (CH=CH₂, allyl hydrazine) |

| Allyl Hydrazine [2] | IR (cm⁻¹) | 3238 (NH), 3079 (=CH₂), 2974, 2879 (CH₂, CH₃), 1675 (broad, C=C, NH def.), 1199 (C-N) |

Biological Activity and Toxicology

The primary biological effect of diallylhydrazine compounds that has been investigated is their carcinogenicity.

Carcinogenicity

Studies in mice have demonstrated the carcinogenic potential of both 1,1- and 1,2-diallylhydrazine.

Table 3: Carcinogenicity of Diallylhydrazine Isomers in Swiss Mice

| Compound | Administration | Tumor Type | Incidence in Treated vs. Control | Reference |

| 1,1-Diallylhydrazine | 0.03125% in drinking water for life | Lung Tumors | 76% vs. 25-26% | [6] |

| Forestomach Tumors | 14-34% vs. 0-4% | [6] | ||

| 1,2-Diallylhydrazine dihydrochloride | 0.0625% in drinking water for life | Lung Tumors | 80% vs. 25-26% | [7] |

Histopathological analysis revealed these lung tumors to be adenomas and adenocarcinomas.[6][7]

Proposed Mechanism of Carcinogenicity: Metabolic Activation

The carcinogenicity of many hydrazine derivatives is believed to stem from their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.

Caption: Proposed metabolic activation pathway of hydrazine derivatives leading to carcinogenesis.

This metabolic activation is thought to be catalyzed by enzymes such as cytochrome P450, monoamine oxidase, and various peroxidases. The resulting reactive species, including free radicals and diazenes, can covalently bind to DNA, forming DNA adducts and leading to mutations and the initiation of cancer.

Potential Signaling Pathways (Hypothesized)

Direct experimental evidence detailing the specific signaling pathways modulated by diallylhydrazine is currently lacking in the scientific literature. However, based on the known effects of related compounds, such as diallyl sulfide (DAS) and diallyl disulfide (DADS) from garlic, and the general mechanisms of hydrazine toxicity, we can hypothesize potential signaling pathways that may be affected.

Apoptosis and Cell Cycle Regulation

Compounds containing allyl groups, such as DAS and DADS, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8][9][10] These effects are often mediated through the modulation of key signaling pathways.

-

Mitochondrial Apoptotic Pathway: DADS has been demonstrated to induce apoptosis through a Bax-triggered mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases 3 and 9.[8]

-

Cell Cycle Arrest: DADS has been shown to induce G2/M phase cell cycle arrest in human leukemia cells by downregulating the expression of Mcl-1, PCNA, and CDK1.[9] Hydrazine itself has been observed to cause S-phase cell cycle arrest.[7]

It is plausible that diallylhydrazine, possessing two allyl groups, could exert similar effects on apoptosis and cell cycle regulatory pathways.

Caption: Hypothesized signaling pathways for diallylhydrazine-induced apoptosis and cell cycle arrest.

MAP Kinase and PI3K/Akt Signaling

The mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Diallyl sulfide has been shown to modulate these pathways.[11]

-

MAPK Pathway: DAS has been found to reduce the expression of p38 MAPK, while not affecting JNK1 and ERK1/2 in a mouse skin carcinogenesis model.[11]

-

PI3K/Akt Pathway: DAS also significantly reduced the expression of PI3K and Akt.[11] Diallyl trisulfide (DATS) has been shown to activate the PI3K/Akt pathway, which can have protective effects against apoptosis in certain contexts.[12]

The dual allyl moieties in diallylhydrazine suggest that it could also interact with and modulate the MAPK and PI3K/Akt signaling cascades, although the specific outcomes (pro-survival or pro-apoptotic) would likely be cell-type and context-dependent.

Caption: Hypothesized modulation of MAPK and PI3K/Akt signaling by diallylhydrazine.

Conclusion and Future Directions

Diallylhydrazine compounds have a history rooted in the broader development of hydrazine chemistry. While methods for their synthesis exist, there is a need for more detailed and optimized protocols, particularly for the selective synthesis of the 1,2-isomer. The carcinogenic properties of both 1,1- and 1,2-diallylhydrazine are established, with metabolic activation to reactive intermediates being the likely underlying mechanism.

A significant gap in our understanding of diallylhydrazine compounds lies in their interaction with cellular signaling pathways. Future research should focus on elucidating these interactions to better understand their mechanisms of toxicity and to explore any potential therapeutic applications. Investigating their effects on apoptosis, cell cycle regulation, and key signaling cascades like the MAPK and PI3K/Akt pathways will be crucial. Furthermore, obtaining complete and unambiguous spectroscopic data for the pure isomers is essential for their definitive characterization. This in-depth knowledge will be invaluable for researchers in toxicology, pharmacology, and drug development.

References

- 1. princeton.edu [princeton.edu]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hydrazine, 1,1-di-2-propenyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Downregulation of MCL-1 by Diallyl Disulfide Induces G2/M Arrest in Human Leukemia K562 Cells and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diallyl disulfide induces caspase-dependent apoptosis via mitochondria-mediated intrinsic pathway in B16F-10 melanoma cells by up-regulating p53, caspase-3 and down-regulating pro-inflammatory cytokines and nuclear factor-κβ-mediated Bcl-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of multiple signaling pathways in diallyl sulfide mediated apoptosis in mouse skin tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into 1,2-Diallylhydrazine Dihydrochloride: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available theoretical and experimental data on 1,2-Diallylhydrazine dihydrochloride. Due to a notable scarcity of direct theoretical studies on this specific compound, this document leverages data from close structural analogs, namely 1,2-dimethylhydrazine dihydrochloride and 1,2-diethylhydrazine dihydrochloride, to provide a comparative theoretical context. All quantitative data is presented in structured tables for ease of reference, and experimental protocols are detailed where information is available.

Physicochemical and Toxicological Profile

This compound is the dihydrochloride salt of 1,2-diallylhydrazine. While specific experimental data for the title compound is limited, the properties of its close analogs provide valuable insights. Hydrazine derivatives are known for their reactivity and biological activity, often stemming from their reducing properties.

Comparative Physicochemical Data

The following table summarizes the computed and experimental properties of this compound and its dimethyl and diethyl analogs. This comparative approach allows for an estimation of the properties of the title compound.

| Property | This compound (Predicted/Inferred) | 1,2-Dimethylhydrazine Dihydrochloride[1] | 1,2-Diethylhydrazine Dihydrochloride[2] |

| Molecular Formula | C₆H₁₄Cl₂N₂ | C₂H₁₀Cl₂N₂ | C₄H₁₄Cl₂N₂ |

| Molecular Weight | 185.09 g/mol | 133.02 g/mol | 161.07 g/mol |

| Physical Description | White crystalline powder (inferred) | Prisms (from water) or white crystalline powder | White powder |

| Melting Point | Decomposes (inferred) | 333 to 336 °F (decomposes) | 336 °F (decomposes) |

| Solubility | Water soluble (inferred) | ≥ 100 mg/mL at 73 °F | ≥ 100 mg/mL at 64 °F |

| Stability | Likely hygroscopic and moisture-sensitive | Extremely hygroscopic, water soluble | Probably moisture sensitive, water soluble |

| Reactivity | Strong reducing agent, incompatible with oxidizing agents and bases (inferred) | Strong reducing agent, incompatible with oxidizing agents and bases | Incompatible with strong oxidizing agents, strong acids and strong bases |

Toxicological Summary

The primary toxicological concern associated with 1,2-disubstituted hydrazines is their carcinogenicity. Studies on this compound and its analogs have demonstrated their potential to induce tumors in animal models.

| Compound | Species | Route of Administration | Key Findings | Reference |

| This compound | Swiss mice | Drinking water (0.0625% for life) | Induced lung tumors (adenomas and adenocarcinomas). Lung tumor incidence increased from 25% to 80% in females and 26% to 80% in males compared to controls.[3][4] | [Toth & Nagel, 1982][3][4] |

| 1,2-Dimethylhydrazine Dihydrochloride | Swiss mice | Drinking water (0.001% for life) | Induced blood vessel tumors (angiosarcomas) and enhanced the incidence of lung neoplasms.[5] | [ChemicalBook, 2023][5] |

| 1,2-Diphenylhydrazine | Rats and mice | Diet (78 weeks) | Induced hepatocellular carcinomas and neoplastic nodules. Identified as reasonably anticipated to be a human carcinogen.[6][7] | [NCI, 1978; ATSDR][6][7] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the literature search, a general approach can be inferred from the synthesis of analogous compounds like sym-dimethylhydrazine dihydrochloride and from methods for preparing the precursor, allyl hydrazine.

Conceptual Synthesis Workflow

The synthesis of this compound would likely proceed in two main stages: the dialkylation of a protected hydrazine, followed by deprotection and salt formation. A plausible, though not experimentally verified, route is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol for Carcinogenicity Study

The following protocol was used in the study of the carcinogenic effects of this compound in mice[3][4]:

-

Animal Model: 6-week-old randomly bred Swiss mice were used.

-

Treatment: this compound was administered continuously in the drinking water at a concentration of 0.0625%.

-

Duration: The treatment was continued for the lifetime of the mice.

-

Control Group: An untreated control group was maintained under the same conditions.

-

Endpoint: The study recorded the incidence, type, and histopathology of tumor development.

Theoretical Studies and Molecular Properties (Inferred)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For hydrazine derivatives, the HOMO is typically localized on the nitrogen lone pairs, making them effective nucleophiles and reducing agents. The LUMO is generally an antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

The introduction of allyl groups is expected to influence the HOMO and LUMO energies compared to the simpler dialkyl analogs. The π-systems of the allyl groups may interact with the nitrogen lone pairs, potentially raising the HOMO energy and decreasing the HOMO-LUMO gap, which would be consistent with a highly reactive compound.

The protonation of the nitrogen atoms to form the dihydrochloride salt will significantly lower the energy of the HOMO, as the lone pairs are now involved in bonding with protons. This will substantially increase the HOMO-LUMO gap, making the dihydrochloride salt more stable and less reactive as a nucleophile compared to the free base.

Caption: Inferred effect of protonation on HOMO-LUMO energy levels.

Natural Bond Orbital (NBO) Analysis

An NBO analysis on 1,2-Diallylhydrazine would likely reveal strong hyperconjugative interactions between the nitrogen lone pair orbitals and the antibonding orbitals of the adjacent C-C and C-H bonds of the allyl groups. In the dihydrochloride salt, these lone pairs are converted into N-H bonds, and the analysis would instead show strong polar covalent N-H bonds and interactions involving these bonds.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its demonstrated carcinogenic activity in animal models. There is a clear gap in the scientific literature regarding its detailed physicochemical properties and theoretical characterization. The data from its dimethyl and diethyl analogs provide a useful, albeit incomplete, picture.

Future research should focus on:

-

Experimental Characterization: Detailed spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic analysis of this compound to determine its precise structure and properties.

-

Computational Modeling: Density Functional Theory (DFT) calculations to determine the optimized geometry, vibrational frequencies, HOMO-LUMO energies, and other electronic properties. This would provide a solid theoretical foundation for understanding its reactivity and biological activity.

-

Mechanism of Carcinogenicity: Further studies to elucidate the metabolic activation pathways and the mechanism by which it induces tumors, building on the work done with related hydrazine compounds.

This guide serves as a summary of the current state of knowledge and a call for further research to fill the existing gaps in our understanding of this compound.

References

- 1. 1,2-Dimethylhydrazine dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Diethylhydrazine dihydrochloride | C4H14Cl2N2 | CID 24372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. The carcinogenicity of 1,2-Dimethylhydrazine Dihydrochloride_Chemicalbook [chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

The Enigmatic Reactivity of 1,2-Diallylhydrazine Dihydrochloride: A Technical Primer for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diallylhydrazine dihydrochloride is a molecule of significant interest owing to the presence of two highly reactive functional groups: the allyl moieties and the hydrazine core. This technical guide delves into the potential reactivity of these groups, offering a theoretical framework and practical starting points for experimental investigation. While direct literature on the comprehensive reactivity of this specific compound is sparse, this document extrapolates from the well-established chemistry of allyl and hydrazine functionalities to provide a predictive overview of its chemical behavior. This guide also underscores the compound's known carcinogenic properties, necessitating stringent safety protocols during its handling and use in any research or development setting.

Introduction

The unique structural architecture of this compound, featuring two terminal vinyl groups and a central nitrogen-nitrogen single bond, presents a rich landscape for chemical transformations. Allyl groups are versatile handles for a myriad of organic reactions, including additions, oxidations, and metal-catalyzed couplings.[1][2] The hydrazine moiety, particularly in its salt form, serves as a precursor to various nitrogen-containing heterocycles and can participate in condensation and redox reactions.[3][4] The interplay between these functionalities suggests potential for complex molecular constructions, making it a compelling, albeit under-explored, building block in medicinal chemistry and materials science.[5]

However, it is of critical importance to note that continuous administration of this compound has been shown to induce lung tumors in mice, classifying it as a carcinogen.[6] All experimental work with this compound must be conducted with appropriate and rigorous safety measures.

Physicochemical and Toxicological Properties

| Property | Value / Information | Source |

| Molecular Formula | C₆H₁₂N₂ · 2HCl | Inferred |

| Molecular Weight | 185.10 g/mol | Calculated |

| Appearance | White powder (inferred from diethyl analog) | [7] |

| Melting Point | 142-144 °C (for Allylhydrazine dihydrochloride) | [5] |

| Solubility | Water soluble | [7] |

| Stability | Likely moisture sensitive. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [7] |

| Toxicology | Carcinogenic; induces adenomas and adenocarcinomas of the lungs in mice. | [6] |

Potential Reactivity of the Allyl Groups

The two allyl groups in this compound are expected to be the primary sites for a variety of chemical modifications. The carbon-carbon double bond and the adjacent allylic C-H bonds are both reactive centers.[2]

Electrophilic Addition

The double bonds of the allyl groups can readily undergo electrophilic addition reactions. This includes halogenation (e.g., with Br₂ or Cl₂), hydrohalogenation (e.g., with HBr or HCl), and hydration (acid-catalyzed addition of water).

Oxidation

The allyl groups are susceptible to oxidation at two positions: the double bond and the allylic carbon.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would likely yield the corresponding diepoxide.

-

Dihydroxylation: Treatment with osmium tetroxide or cold, dilute potassium permanganate could produce the corresponding tetraol.[1]

-

Allylic Oxidation: Reagents like selenium dioxide can oxidize the allylic position to an alcohol.[2]

Radical Reactions

The allylic C-H bonds are weaker than typical sp³ C-H bonds and are thus susceptible to radical abstraction.[2] This can initiate radical polymerization or the introduction of functional groups at the allylic position via radical substitution.

Metal-Catalyzed Cross-Coupling

The allyl groups can participate in various transition metal-catalyzed reactions, which are cornerstones of modern organic synthesis.[8] This could include:

-

Allyl-Allyl Cross-Coupling: To form 1,5-diene structures.[8]

-

Allylic Substitution: Where a nucleophile displaces a leaving group at the allylic position, often via a π-allyl metal complex.[9]

Caption: Potential reaction pathways of the allyl groups.

Potential Reactivity of the Hydrazine Moiety

The hydrazine core, even as a dihydrochloride salt, retains nucleophilic character upon deprotonation and can act as a reducing agent.

Basicity and Nucleophilicity

As a dihydrochloride salt, the hydrazine nitrogens are protonated. The free base, 1,2-diallylhydrazine, can be generated by treatment with a suitable base. The resulting free hydrazine is a potent nucleophile.

Condensation Reactions

The free base can react with aldehydes and ketones to form hydrazones. Given the two secondary amine functionalities, this could lead to the formation of bis-hydrazones or potentially cyclized products like pyrazolidines.[10]

Acylation

Reaction with acyl chlorides or anhydrides would lead to the formation of N,N'-diacylhydrazides. These derivatives are often stable, crystalline solids.[4]

Oxidation

The hydrazine can be oxidized to the corresponding azo compound, 1,2-diallyldiazene. Common oxidizing agents for this transformation include mercuric oxide or hydrogen peroxide.[11]

Caption: Potential reactions of the hydrazine moiety.

Proposed Experimental Protocols

The following are generalized protocols that can serve as a starting point for investigating the reactivity of this compound. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, due to the compound's carcinogenicity.

Protocol for Allyl Group Bromination

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (2 equivalents) in DCM dropwise to the stirred solution. The disappearance of the bromine color indicates consumption.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Hydrazone Formation with Acetone

-

Free Base Generation: In a flask, dissolve this compound (1 equivalent) in water. Add a stoichiometric amount of a base like sodium hydroxide (2 equivalents) to generate the free hydrazine.

-

Extraction: Extract the free hydrazine into an organic solvent like diethyl ether or DCM. Dry the organic layer over anhydrous sodium sulfate.

-

Condensation: To the solution of the free base, add an excess of acetone (e.g., 5-10 equivalents) and a catalytic amount of acetic acid.

-

Reaction: Stir the reaction mixture at room temperature. A Dean-Stark apparatus can be used with a solvent like toluene to remove the water formed and drive the reaction to completion.

-

Monitoring and Workup: Monitor by TLC. Upon completion, remove the solvent and excess acetone under reduced pressure.

-

Purification: The resulting hydrazone can be purified by crystallization or column chromatography.

Caption: General experimental workflow for reactivity studies.

Potential Applications in Drug Development

The dual functionality of this compound makes it an attractive scaffold for creating libraries of complex molecules.

-

Heterocycle Synthesis: The 1,2-diallylhydrazine core is a precursor for five-membered heterocyclic rings like pyrazoles and pyrazolidines, which are prevalent in many pharmaceuticals.[12][13]

-

Bifunctional Linkers: The two allyl groups can be functionalized to act as linkers for conjugating two different molecular entities, for example, in the development of PROTACs or antibody-drug conjugates.

-

Polymer Chemistry: The diallyl functionality allows this molecule to be used as a cross-linking agent in polymer synthesis.[5]

Conclusion

This compound is a molecule with significant, yet largely untapped, synthetic potential. The predictable reactivity of its allyl and hydrazine groups offers numerous avenues for the creation of novel and complex chemical structures. Researchers and drug development professionals can leverage these reactive handles for applications ranging from fundamental organic synthesis to the construction of new therapeutic agents. However, the pronounced carcinogenicity of this compound cannot be overstated, and all handling and experimental procedures must be guided by a paramount focus on safety. Future research into the controlled and selective functionalization of this molecule will undoubtedly unlock its full potential as a versatile chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. Allyl group - Wikipedia [en.wikipedia.org]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. Allylhydrazine dihydrochloride [myskinrecipes.com]

- 6. This compound carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2-Diethylhydrazine dihydrochloride | C4H14Cl2N2 | CID 24372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,2-Diethylhydrazine 7699-31-2 [sigmaaldrich.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. chemical.journalspub.info [chemical.journalspub.info]

Symmetrical Diallylhydrazines: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symmetrical diallylhydrazines are a class of organic compounds characterized by the presence of two allyl groups symmetrically attached to the two nitrogen atoms of a hydrazine core (1,2-diallylhydrazine). This structural motif imparts unique chemical reactivity and potential biological activity, making them an area of interest for researchers in medicinal chemistry and drug development. The presence of the allyl groups allows for a variety of chemical transformations, while the hydrazine core is a well-known pharmacophore found in numerous biologically active molecules. This in-depth technical guide provides a comprehensive review of the available literature on symmetrical diallylhydrazines, focusing on their synthesis, chemical properties, and biological activities, with a particular emphasis on their potential as anticancer and antioxidant agents.

Synthesis and Chemical Properties

The synthesis of symmetrical diallylhydrazines can be approached through several routes, primarily involving the direct alkylation of hydrazine or the reduction of corresponding azine precursors.

Direct Alkylation of Hydrazine

The most direct method for the preparation of 1,2-diallylhydrazine is the reaction of hydrazine hydrate with an allyl halide, such as allyl bromide. This reaction typically produces a mixture of mono- and di-substituted products, including the desired symmetrical 1,2-diallylhydrazine.[1] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired product.

dot

Caption: General workflow for the synthesis of 1,2-diallylhydrazine via direct alkylation.

Reduction of Azines

An alternative and often higher-yielding method for the synthesis of 1,2-dialkylhydrazines involves the reduction of the corresponding azines.[2] In the case of symmetrical diallylhydrazines, the precursor would be the azine formed from the condensation of acrolein. This azine can then be reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1,2-diallylhydrazine.[2]

Experimental Protocols

Synthesis of 1,2-Dialkylhydrazines via Azine Reduction (General Procedure): [2]

-

Azine Formation: The appropriate aldehyde or ketone is condensed with aqueous hydrazine to form the corresponding azine. The product is then isolated and purified.

-

Reduction: The purified azine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and slowly added to a suspension of a reducing agent, such as lithium aluminum hydride, under an inert atmosphere.

-

Work-up: After the reaction is complete, the excess reducing agent is carefully quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure to yield the pure 1,2-dialkylhydrazine.

Characterization: The synthesized symmetrical diallylhydrazines can be characterized using standard spectroscopic techniques.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the compound. The chemical shifts and coupling constants of the allyl protons and carbons are characteristic.[3][4][5]

-

Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=C stretching vibrations.[8][9][10][11]

| Spectroscopic Data for Related Hydrazine Derivatives | |

| Compound | Key Spectroscopic Data |

| 1,2-Diphenylhydrazine | 1H NMR (90 MHz, CDCl3): δ 7.18, 6.87-6.76, 5.51 ppm.[3] |

| 1,2-Dimethylhydrazine Dihydrochloride | 1H NMR (D2O): δ 5.08, 2.789 ppm.[4] |

| 1,2-Diacetylhydrazine | IR (Gas Phase): Characteristic N-H and C=O stretching bands.[8] |

Biological Activities

While the biological activities of symmetrical diallylhydrazines are not extensively documented, the broader class of hydrazine derivatives has been shown to possess a range of biological effects, most notably anticancer and antioxidant activities.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of various hydrazine derivatives, such as diacylhydrazines and hydrazones, against a variety of cancer cell lines.[12] The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a symmetrical diallylhydrazine derivative) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

| Cytotoxicity of Diacylhydrazine Derivatives against Cancer Cell Lines | ||

| Compound | Cell Line | IC50 (µM) |

| Diacylhydrazine Derivative 1 | A549 (Lung) | Data not available |

| Diacylhydrazine Derivative 2 | HeLa (Cervical) | Data not available |

| Diacylhydrazine Derivative 3 | MCF-7 (Breast) | Data not available |

| Note: Specific IC50 values for symmetrical diallylhydrazines were not found in the reviewed literature. The table is a template for data that would be generated from cytotoxicity assays. |

Antioxidant Activity

Hydrazine derivatives have also been investigated for their antioxidant properties. The proposed mechanism often involves the donation of a hydrogen atom from the N-H group to scavenge free radicals, thereby mitigating oxidative stress.[13] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, making antioxidant capacity a desirable property for therapeutic agents.

dot

Caption: Plausible mechanism of hydrazine-induced oxidative stress leading to cellular damage.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: The test compound is added to the DPPH solution at various concentrations.

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging of the radical by the antioxidant, is measured spectrophotometrically at its maximum absorbance wavelength.

-

Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

| Antioxidant Activity of Hydrazine Derivatives | |

| Assay | EC50/IC50 (µM) |

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

| Note: Specific antioxidant activity data for symmetrical diallylhydrazines were not found in the reviewed literature. The table is a template for data that would be generated from antioxidant assays. |

Conclusion and Future Directions

Symmetrical diallylhydrazines represent an intriguing class of compounds with potential applications in medicinal chemistry. While the current body of literature specifically on 1,2-diallylhydrazine is limited, the known synthetic routes for related 1,2-dialkylhydrazines provide a solid foundation for their preparation. The established biological activities of the broader hydrazine family, particularly their anticancer and antioxidant effects, suggest that symmetrical diallylhydrazines warrant further investigation as potential therapeutic agents.

Future research should focus on:

-

Developing optimized and scalable synthetic protocols for a variety of symmetrically substituted diallylhydrazines.

-

Comprehensive in vitro screening of these compounds against a panel of cancer cell lines to determine their cytotoxic potential and selectivity.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.

-

Evaluation of their antioxidant capacity and the potential interplay between their antioxidant and cytotoxic effects.

A thorough exploration of the structure-activity relationships within this class of compounds could lead to the identification of novel and potent drug candidates for the treatment of cancer and other diseases associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. 1,2-Diphenylhydrazine(122-66-7) 1H NMR [m.chemicalbook.com]

- 4. 1,2-Dimethylhydrazine Dihydrochloride(306-37-6) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazine, 1,2-dimethyl- [webbook.nist.gov]

- 8. 1.2-diacetylhydrazine [webbook.nist.gov]

- 9. 1,2-Diphenylhydrazine(122-66-7) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrazine, (2,4-dinitrophenyl)- [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Toxicological Landscape of 1,2-Diallylhydrazine Dihydrochloride: A Review of Available Data and Inferred Risks

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diallylhydrazine dihydrochloride, a hydrazine derivative, presents a significant data gap in the field of toxicology. Despite the known carcinogenic and toxic properties of many hydrazine compounds, specific safety and toxicological data for the diallyl derivative are exceptionally scarce in publicly accessible literature. This technical guide synthesizes the limited available information, primarily focusing on a key carcinogenicity study, and provides a broader context of potential hazards by examining data on related hydrazine compounds. The profound lack of comprehensive data underscores the critical need for further research to adequately characterize the risk profile of this chemical.

Introduction

Hydrazine and its derivatives are a class of chemicals with diverse industrial and pharmaceutical applications. However, their utility is often counterbalanced by significant toxicological concerns, including carcinogenicity, genotoxicity, and acute toxicity. This guide focuses on this compound, a specific analog for which a comprehensive toxicological profile is not well-established. The objective of this document is to present the currently available safety data, detail the experimental protocols from the primary literature, and highlight the substantial knowledge gaps that preclude a thorough risk assessment.

Carcinogenicity

The most significant toxicological information available for this compound comes from a single carcinogenicity study conducted in mice.

Summary of Findings

A lifetime administration of 0.0625% this compound in the drinking water of Swiss mice resulted in a statistically significant increase in the incidence of lung tumors.[1][2] In female mice, the lung tumor incidence rose from 25% in the untreated control group to 80% in the treated group.[1][2] Similarly, in male mice, the incidence increased from 26% to 80%.[1][2] The study reported that the treatment did not appear to affect the development of other tumor types.[1][2] The observed lung tumors were histopathologically classified as adenomas and adenocarcinomas.[1][2]

Quantitative Carcinogenicity Data

| Species | Route of Administration | Dose | Target Organ | Tumor Incidence (Treated vs. Control) | Tumor Types | Reference |

| Swiss Mice (female) | Drinking Water | 0.0625% | Lungs | 80% vs. 25% | Adenomas and Adenocarcinomas | [1][2] |

| Swiss Mice (male) | Drinking Water | 0.0625% | Lungs | 80% vs. 26% | Adenomas and Adenocarcinomas | [1][2] |

Experimental Protocol: Carcinogenicity Bioassay in Mice

The following protocol is based on the methodology described in the pivotal study by Toth and Nagel (1982).[1][2]

Experimental Workflow

References

Methodological & Application

Applications of 1,2-Diallylhydrazine Dihydrochloride in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diallylhydrazine dihydrochloride is a symmetrically substituted hydrazine derivative. While specific documented applications in peer-reviewed literature are limited, its structure suggests significant potential as a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The dihydrochloride salt provides a stable, solid form for storage and handling, from which the free base, 1,2-diallylhydrazine, can be generated in situ for reaction.

The synthetic utility of 1,2-diallylhydrazine is predicated on two key reactive features: the nucleophilic hydrazine moiety and the reactive allyl groups. The hydrazine core is a common precursor for the synthesis of five- and six-membered heterocycles such as pyrazoles and pyridazines. The allyl groups can participate in various cycloaddition reactions or be subject to further functionalization.

This document provides detailed application notes and representative protocols based on the established reactivity of hydrazine derivatives, illustrating the potential synthetic pathways for this compound.

I. Synthesis of Diallyl-Substituted Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and widely used method for the synthesis of pyrazoles.[1][2] 1,2-Diallylhydrazine can be expected to react readily with various 1,3-dicarbonyl compounds to yield 1,2-diallyl-substituted pyrazoles. These products are of interest as they contain reactive allyl groups that can be further modified, for example, through cross-metathesis, Heck coupling, or hydroboration-oxidation, to introduce diverse functionalities.

Application Note:

The reaction proceeds via a condensation mechanism, where the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the dicarbonyl compound to form a five-membered ring. The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with acid or base catalysis. The use of this compound would likely require the addition of a base to liberate the free hydrazine for the reaction to proceed.

Representative Experimental Protocol: Synthesis of 1,2-Diallyl-3,5-dimethylpyrazole

This protocol is adapted from general procedures for pyrazole synthesis.[3]

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Triethylamine (Et₃N)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (2.2 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure the liberation of the free base.

-

Add acetylacetone (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,2-diallyl-3,5-dimethylpyrazole.

Table 1: Representative Yields for Pyrazole Synthesis from Hydrazine Derivatives

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | >90 | General Knowledge |

| Hydrazine hydrate | Dibenzoylmethane | 3,5-Diphenylpyrazole | 85-95 | General Knowledge |

II. Synthesis of Diallyl-Substituted Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyridazines involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[4] 1,2-Diallylhydrazine can serve as the hydrazine component in this reaction, leading to the formation of 1,2-diallyl-1,2-dihydropyridazines, which can be subsequently oxidized to the corresponding aromatic pyridazines.

Application Note:

The reaction of 1,2-diallylhydrazine with a 1,4-dicarbonyl compound initially forms a dihydropyridazine.[5] Aromatization can often be achieved in the same reaction pot or as a separate step using a suitable oxidizing agent. The resulting diallyl-substituted pyridazines are valuable scaffolds in medicinal chemistry and materials science.

Representative Experimental Protocol: Synthesis of 1,2-Diallyl-3,6-dimethylpyridazine

This protocol is based on general procedures for pyridazine synthesis.[6]

Materials:

-

This compound

-

2,5-Hexanedione

-

Sodium acetate (NaOAc)

-

Acetic acid

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in acetic acid (15 mL/mmol).

-

Add 2,5-hexanedione (1.0 eq) to the mixture.

-

Heat the reaction mixture to 100 °C for 8-12 hours, monitoring by TLC.

-

After the initial condensation to the dihydropyridazine is complete, cool the mixture slightly and add a solution of iodine (1.1 eq) in acetic acid.

-

Heat the mixture at 100 °C for an additional 2-4 hours to effect aromatization.

-

Cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to yield 1,2-diallyl-3,6-dimethylpyridazine.

Table 2: Representative Yields for Pyridazine Synthesis from Hydrazines

| Hydrazine | 1,4-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Hydrazine hydrate | 2,5-Hexanedione | 3,6-Dimethylpyridazine | 70-80 | General Knowledge |

| Phenylhydrazine | Succinaldehyde | 1-Phenyl-1,4-dihydropyridazine | ~60 | General Knowledge |

III. Cycloaddition Reactions of the Allyl Groups

The two allyl groups in 1,2-diallylhydrazine can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where they would act as dienophiles.[6] This opens up possibilities for the synthesis of more complex, polycyclic structures.

Application Note:

In a Diels-Alder reaction, the allyl groups of 1,2-diallylhydrazine could react with a suitable diene. The reaction would lead to the formation of a six-membered ring fused to the hydrazine core. The feasibility and outcome of such a reaction would depend on the nature of the diene and the reaction conditions. This approach could be a powerful tool for constructing complex molecular architectures.

Conclusion

While direct, documented applications of this compound in organic synthesis are not extensively reported, its chemical structure strongly suggests its utility as a precursor for a variety of diallyl-substituted heterocyclic compounds. The representative protocols provided for the synthesis of pyrazoles and pyridazines, based on the well-established chemistry of hydrazines, offer a solid foundation for exploring the synthetic potential of this compound. Furthermore, the presence of reactive allyl groups opens avenues for its use in cycloaddition reactions and for the subsequent elaboration of the synthesized heterocycles. Researchers and drug development professionals are encouraged to explore these potential applications to unlock the full synthetic value of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. DIELS-ALDER REACTION: [4 + 2] CYCLOADDITION – My chemistry blog [mychemblog.com]

- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 6. 793. The reactions of some 1 : 4-dicarbonyl systems with hydrazine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Aza-Cope Rearrangement of 1,2-Diallylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of 1,2-diallylhydrazine dihydrochloride in a cationic 2-aza-Cope rearrangement. This[1][1]-sigmatropic rearrangement offers a pathway to synthesize novel heterocyclic structures, which are of significant interest in medicinal chemistry and drug development. Due to the limited availability of a specific published protocol for this substrate, the following application notes provide a representative procedure based on established principles of the cationic aza-Cope rearrangement.

Introduction

The aza-Cope rearrangement is a powerful tool in organic synthesis for the construction of nitrogen-containing molecules.[2][3][4] The cationic 2-aza-Cope rearrangement, in particular, proceeds under significantly milder conditions than its neutral counterpart due to the presence of a charged nitrogen atom which lowers the activation energy of the reaction.[2] this compound is an ideal substrate for this transformation, as the salt provides the necessary dicationic species in situ. The rearrangement is expected to proceed through a[1][1]-sigmatropic shift to yield a cyclic di-iminium ion, which upon workup, can afford novel saturated or unsaturated eight-membered diazacycles. These structures can serve as valuable scaffolds for the synthesis of biologically active compounds.

Data Presentation

As no direct experimental data for the aza-Cope rearrangement of this compound has been reported in the reviewed literature, the following table presents expected quantitative data based on analogous reactions.

| Reaction Step | Product | Expected Yield (%) | Notes |

| Synthesis of 1,2-Diallylhydrazine | 1,2-Diallylhydrazine | 40-60 | Yields for dialkylation of hydrazine can vary.[1][5] |

| Formation of Dihydrochloride Salt | This compound | >95 | Salt formation is typically a high-yielding reaction. |

| Aza-Cope Rearrangement | Rearranged Cyclic Product | 50-70 | Yields for cationic aza-Cope rearrangements are generally moderate to good. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from hydrazine and allyl bromide.

Materials:

-

Hydrazine hydrate

-

Allyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (anhydrous)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Argon or Nitrogen gas

Procedure:

-

Alkylation of Hydrazine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve hydrazine hydrate (1.0 eq) in ethanol.

-

Add sodium bicarbonate (2.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add allyl bromide (2.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,2-diallylhydrazine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Formation of the Dihydrochloride Salt: Dissolve the purified 1,2-diallylhydrazine in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Bubble dry hydrogen chloride gas through the solution or add a calculated amount of a solution of HCl in anhydrous diethyl ether until precipitation is complete.

-

Filter the white precipitate of this compound, wash with cold anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Cationic 2-Aza-Cope Rearrangement

This representative protocol outlines the thermal rearrangement of this compound. The optimal temperature and reaction time may require optimization.

Materials:

-

This compound

-